2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
2-Ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-phenylethyl group at position 5 and a 2-ethylbutanamide moiety at position 2. The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling diverse reactivity and interactions in medicinal and materials chemistry.
Properties
CAS No. |
713092-05-8 |
|---|---|
Molecular Formula |
C16H21N3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C16H21N3OS/c1-3-13(4-2)15(20)17-16-19-18-14(21-16)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,19,20) |
InChI Key |
XVSSPOTZCSZCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through nucleophilic substitution reactions using phenylethyl halides.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole moieties exhibit anticancer properties. Specifically, 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has shown promise as a potential inhibitor of cancer cell proliferation. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through molecular docking studies, suggesting its potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, and inhibiting it could lead to therapeutic benefits in conditions such as asthma and rheumatoid arthritis .
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. Preliminary tests have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are necessary to elucidate the exact pathways involved.
Case Study 1: Anticancer Efficacy
In a comparative study involving various thiadiazole derivatives, this compound was found to significantly reduce cell viability in human breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased levels of caspase activation compared to controls.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory potential of the compound involved in vivo models of induced inflammation. Mice treated with varying doses of the compound showed a marked reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting the hypothesis that this compound may function as a potent anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The 1,3,4-thiadiazole scaffold is highly modular, with substituents dictating physical, chemical, and biological properties. Below is a comparative analysis of key derivatives:
Key Observations:
Substituent Bulk and Yield : Bulkier substituents (e.g., benzylthio in 5h) correlate with higher yields (88%) compared to smaller groups like ethylthio (78%) . This suggests steric or electronic effects may stabilize intermediates during synthesis.
Melting Points : Ethylthio derivatives (e.g., 5g) exhibit higher melting points (168–170°C) than benzylthio analogs (133–135°C), likely due to reduced molecular symmetry and weaker crystal packing in aromatic-substituted compounds .
Stability and Reactivity
- Sulfanyl vs. Alkyl/Aryl Substituents : Sulfanyl groups (e.g., in 5h) are prone to oxidation, forming sulfoxides or sulfones, whereas the target’s phenylethyl group offers greater stability under oxidative conditions .
Biological Activity
2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound featuring a thiadiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The following sections will explore its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N3OS, with a molecular weight of approximately 303.42 g/mol. The compound's structure includes an ethyl group and a butanamide moiety, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various assays. The compound has been tested against several human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). Results from these studies indicate that the compound exhibits cytotoxic effects and induces apoptosis in cancer cells.
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15 | Apoptosis induction via caspase activation |
| A431 | 10 | Inhibition of VEGFR-2 phosphorylation |
| PC3 | 20 | Cell cycle arrest and apoptosis |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : Studies have shown that the compound activates caspases 3 and 9 in cancer cells, leading to programmed cell death .
- VEGFR Inhibition : The compound inhibits the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in specific cancer cell lines, preventing further proliferation .
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound. For example:
Study on Thiadiazole Derivatives :
A study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
